3,5-Dinitrosalicylaldehyde

Description

Historical Development and Chemical Context

The development of 3,5-dinitrosalicylaldehyde as a research compound emerged from the broader exploration of nitrated aromatic aldehydes in organic chemistry during the mid-20th century. The compound, bearing the Chemical Abstracts Service registry number 2460-59-5, was first systematically characterized and documented as part of efforts to create specialized reagents for analytical applications. The historical context of this compound is deeply rooted in the evolution of analytical chemistry methods, particularly in the development of chromogenic reagents that could provide visual or spectrophotometric detection of specific molecular targets.

The synthetic pathway to this compound typically involves the controlled nitration of salicylaldehyde using a mixture of concentrated nitric acid and sulfuric acid under carefully regulated temperature conditions. This nitration process represents a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) generated from the acid mixture attacks the electron-rich aromatic ring at the meta positions relative to the existing hydroxyl group. The reaction requires precise temperature control, typically maintaining conditions below 15°C to prevent over-nitration and ensure selective formation of the desired 3,5-dinitro derivative.

The compound's emergence in research literature became particularly prominent during the latter half of the 20th century when researchers began exploring its potential as a derivatizing agent for amino compounds and as a precursor for complex organic syntheses. The unique combination of electron-withdrawing nitro groups and the reactive aldehyde functionality positioned this compound as an invaluable tool in developing new analytical methodologies and synthetic approaches.

Structural Significance in Chemical Research

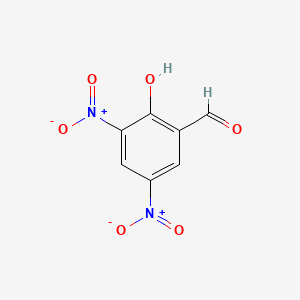

The molecular structure of this compound exhibits several distinctive features that contribute to its significance in chemical research applications. The compound possesses a benzene ring substituted with two nitro groups at the 3 and 5 positions, a hydroxyl group at position 2, and an aldehyde group at position 1, creating a highly functionalized aromatic system. This particular substitution pattern results in a molecule with an exact molecular weight of 212.1165 atomic mass units and an International Union of Pure and Applied Chemistry Standard InChI Key of FLJXIBHYDIMYRS-UHFFFAOYSA-N.

The structural significance of this compound lies primarily in its ability to participate in multiple types of chemical reactions simultaneously. The aldehyde group serves as an excellent electrophilic center for nucleophilic addition reactions, particularly with primary amines to form Schiff bases or imines. The hydroxyl group at the ortho position relative to the aldehyde creates the potential for intramolecular hydrogen bonding, which can influence the compound's reactivity and stability. Meanwhile, the two nitro groups at positions 3 and 5 act as strong electron-withdrawing substituents, significantly affecting the electronic properties of the aromatic ring and enhancing the electrophilic character of the aldehyde carbon.

Spectroscopic analysis reveals important structural characteristics that have been extensively documented in research literature. Nuclear magnetic resonance studies demonstrate distinctive chemical shift patterns consistent with the heavily substituted aromatic system, while infrared spectroscopy shows characteristic absorption bands for the nitro groups, aldehyde carbonyl, and aromatic carbon-hydrogen bonds. The compound exhibits a melting point range of 71-74°C, indicating good thermal stability under standard laboratory conditions.

Table 1: Key Structural and Physical Properties of this compound

Overview of Current Academic Investigations

Contemporary research involving this compound spans multiple domains of chemical and biochemical investigation, reflecting the compound's versatility as both a synthetic intermediate and analytical reagent. Current academic investigations have particularly focused on the compound's role in developing novel chromogenic substrates for enzyme studies, with significant contributions to the field of proteinase research. These investigations have demonstrated that proteins labeled with this compound through reductive amination reactions can serve as effective substrates for detecting and quantifying various proteinase activities.

Recent studies have extensively explored the application of this compound in glycoside hydrolase enzyme kinetics research, where the compound serves as a key component in the 3,5-dinitrosalicylic acid assay system. This application leverages the compound's ability to react with reducing sugars generated during enzymatic hydrolysis reactions, providing a colorimetric method for monitoring enzyme activity. The research has shown that this approach allows for simple, rapid quantification of reducing sugars with high sensitivity and reproducibility, making it an invaluable tool for carbohydrate research.

Coordination chemistry investigations have revealed significant potential for this compound in the synthesis of metal complexes, particularly with lanthanide and transition metals. Research has demonstrated the compound's effectiveness in forming chiral Schiff base ligands when condensed with amino alcohols, leading to the creation of helical coordination polymers with interesting optical and magnetic properties. These studies have shown that the compound can participate in the formation of both mononuclear and polynuclear metal complexes, with the specific coordination mode dependent on reaction conditions and the choice of metal ion.

The field of organic synthesis has witnessed renewed interest in this compound as a building block for complex molecular architectures. Recent investigations have focused on its use in Schiff base condensation reactions with various amine-containing compounds, leading to the formation of sophisticated ligand systems. These synthetic applications have demonstrated the compound's utility in creating molecules with potential applications in catalysis, materials science, and medicinal chemistry.

Table 2: Current Research Applications of this compound

Biochemical research has also investigated the compound's interactions with biological systems, particularly its reactivity with amino acids and proteins. Studies have shown that this compound can react selectively with lysine residues in proteins, forming stable chromogenic derivatives that can be used for protein quantification and characterization. This reactivity has been exploited in developing new methodologies for studying protein structure and function, as well as for creating novel analytical tools for biochemical research.

Propriétés

IUPAC Name |

2-hydroxy-3,5-dinitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O6/c10-3-4-1-5(8(12)13)2-6(7(4)11)9(14)15/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJXIBHYDIMYRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062434 | |

| Record name | Benzaldehyde, 2-hydroxy-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2460-59-5 | |

| Record name | 3,5-Dinitrosalicylaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2460-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dinitrosalicylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002460595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 2-hydroxy-3,5-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 2-hydroxy-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dinitrosalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Conditions and Reagents

-

Salicylaldehyde : Serves as the starting material, providing the aromatic backbone.

-

Nitrating Agent : A 1:1 (v/v) mixture of concentrated HNO₃ (68–70%) and H₂SO₃ (98%) generates the nitronium ion (NO₂⁺), the active electrophile.

-

Temperature : The reaction is typically conducted at 0–5°C to control exothermicity and prevent decomposition.

-

Duration : Completion requires 4–6 hours, with gradual warming to room temperature to ensure full conversion.

The nitration sequence occurs in two stages:

-

Mononitration : The first nitro group is introduced at the 5-position (para to the hydroxyl group), favored by the activating effect of the -OH group.

-

Dinitration : The second nitro group occupies the 3-position (meta to the aldehyde group), directed by the deactivating -CHO group.

Mechanistic Insights

The hydroxyl group (-OH) at position 2 activates the ring via electron donation, making the 5-position highly susceptible to electrophilic attack. Conversely, the aldehyde group (-CHO) at position 1 deactivates the ring through electron withdrawal, directing the second nitration to the 3-position. This dual directing effect ensures regioselective dinitration, yielding this compound as the major product.

Optimization of Nitration Parameters

Acid Ratios and Stoichiometry

Optimal nitration requires a slight excess of HNO₃ (2.2 equivalents relative to salicylaldehyde) to drive the reaction to completion. Sulfuric acid acts as both a catalyst and dehydrating agent, enhancing the electrophilicity of NO₂⁺. Deviations from this ratio may result in incomplete nitration or the formation of byproducts such as 3-nitrosalicylaldehyde.

Temperature Control

Maintaining a low temperature (0–5°C) during the initial reaction phase is critical to avoid polynitration or oxidative side reactions. Gradual warming to 25°C ensures complete dinitration without compromising yield.

Yield and Purity

Reported yields for this method range from 60% to 75%, depending on purification techniques. The crude product often contains residual acids and minor isomers, necessitating rigorous purification.

Purification and Characterization

Recrystallization

The crude DNSA is purified via recrystallization from ethanol or aqueous methanol, yielding yellow to orange-red crystals. Key steps include:

-

Dissolution : Crude DNSA is dissolved in hot ethanol (70–80°C).

-

Filtration : Removal of insoluble impurities via hot filtration.

-

Crystallization : Slow cooling to 4°C induces crystal formation.

Analytical Validation

Industrial-Scale Adaptations

Large-scale production employs continuous-flow reactors to enhance heat dissipation and reaction control. Key modifications include:

-

Automated Temperature Regulation : Jacketed reactors with cryogenic cooling maintain optimal temperatures.

-

In-Line Filtration : Reduces downtime between batches.

Applications De Recherche Scientifique

Chemical Properties and Characteristics

3,5-Dinitrosalicylaldehyde (C₇H₄N₂O₆) is characterized by two nitro groups and an aldehyde group attached to a benzene ring. It appears as yellow to orange-red crystalline solids and is soluble in water and various organic solvents. The compound has a melting point ranging from 71°C to 74°C and is sensitive to air, requiring careful storage conditions .

Organic Synthesis

This compound serves as a crucial reagent in organic synthesis. Its applications include:

- Formation of Schiff Bases : It is extensively used in the preparation of salicyldimine ligands through Schiff base condensation with primary amines such as allyl-substituted aniline. This reaction is fundamental in synthesizing various complex organic molecules .

- Synthesis of Chromogenic Substrates : The compound is employed to create chromogenic proteinase substrates, which are vital for enzyme assays and biochemical research .

- Production of Hydroxycoumarins : It plays a role in synthesizing 3-hydroxycoumarins, which are important in medicinal chemistry due to their biological activities .

Table 1: Key Reactions Involving this compound

| Reaction Type | Product | Reference |

|---|---|---|

| Schiff Base Formation | Salicyldimine Ligands | |

| Chromogenic Substrate Synthesis | Proteinase Substrates | |

| Hydroxycoumarin Synthesis | 3-Hydroxycoumarins |

Biological Applications

In biological research, this compound is utilized for:

- Labeling Biomolecules : It acts as a labeling agent for proteins, carbohydrates, and lipids. This application is critical for studying biomolecular interactions and functions .

- Enzyme Identification : The compound aids in identifying specific enzymes such as proteases and glycosidases in biological samples. Its ability to form stable complexes with these enzymes allows for their detection and quantification .

Analytical Chemistry

The compound's reactivity makes it valuable in analytical chemistry:

- Detection of Nitro Compounds : this compound has been used in fluorescence-based methods to detect nitro compounds at low concentrations. For instance, it can react with picric acid to produce a fluorescent product that can be quantified using fluorescence spectroscopy .

Table 2: Analytical Applications of this compound

| Application | Methodology | Reference |

|---|---|---|

| Nitro Compound Detection | Fluorescence Spectroscopy | |

| Enzyme Activity Assays | Chromogenic Substrate Development |

Case Study 1: Fluorescent Detection of Nitro Aromatic Explosives

A study demonstrated the use of this compound in detecting nitro aromatic explosives like picric acid at concentrations as low as 10 ppb using fluorescence spectroscopy. The compound's ability to change color upon reaction with nitro compounds enhances its utility in security applications .

Case Study 2: Synthesis of Salicyldimine Ligands

Research focused on synthesizing salicyldimine ligands using this compound via Schiff base formation with various amines. The resulting ligands were characterized by NMR and mass spectrometry, showcasing the compound's effectiveness in producing complex organic structures essential for catalysis and material science .

Mécanisme D'action

The reactivity of 3,5-Dinitrosalicylaldehyde arises from a process known as Schiff-base formation. This involves the reaction between the carbonyl group on the this compound molecule and a primary amine group on the target molecule. Through this reaction, a covalent bond is formed between the two molecules, enabling this compound to serve as a reliable label for the target molecule .

Comparaison Avec Des Composés Similaires

Substituent Influence on Reactivity and Solubility

Key Observations :

- Nitro vs. Bromo : DNSA’s nitro groups induce stronger electron withdrawal than bromo substituents, reducing electron density on the aromatic ring. This enhances electrophilicity, favoring Schiff base formation but reducing solubility compared to methoxy-substituted analogs .

- Fluorescence Enhancement: DNSA’s dual nitro groups improve fluorescence quantum yield in supramolecular assemblies compared to mono-nitro derivatives .

Antimicrobial Activity Comparison

| Compound | S. epidermidis | C. albicans | E. coli | B. cereus |

|---|---|---|---|---|

| 5-Nitrosalicylaldehyde | 34–44 mm (inhibition) | Strong | Weak | Moderate |

| This compound | Inactive | Inactive | Strong | Weak |

Mechanistic Insights :

- Nitro groups may sterically hinder interactions with microbial targets or reduce membrane permeability .

Coordination Chemistry and Material Science

Key Findings :

- DNSA’s nitro groups stabilize low-spin states in Fe(III) complexes, unlike bromo-substituted ligands .

- DNSA-derived Ni(II) complexes exhibit reversible binding to serum albumin (K ~10⁴–10⁵ M⁻¹), comparable to bromo analogs .

Physicochemical Properties

| Property | This compound | 5-Nitrosalicylaldehyde | 3,5-Dichlorosalicylaldehyde |

|---|---|---|---|

| Melting Point (°C) | 71–74 | 98–100 | 120–122 |

| Air Sensitivity | Sensitive | Stable | Stable |

| LogP (Predicted) | 1.82 | 1.45 | 2.91 |

Notes:

- DNSA’s lower melting point and air sensitivity necessitate careful handling under inert atmospheres .

Activité Biologique

3,5-Dinitrosalicylaldehyde (DNSA), a nitro-substituted aromatic compound, has garnered attention for its diverse biological activities. This compound, with a molecular formula of C₇H₄N₂O₆ and a molecular weight of 212.12 g/mol, is characterized by the presence of two nitro groups at the 3 and 5 positions of the salicylaldehyde ring. This article explores the biological activity of DNSA, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 2460-59-5 |

| Molecular Formula | C₇H₄N₂O₆ |

| Molecular Weight | 212.12 g/mol |

| Melting Point | 71-74 °C |

| Solubility | Soluble in water (0.6 g/100 mL at 18°C) |

Structure

The structure of DNSA can be represented as follows:

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of DNSA and its derivatives. The nitro groups in the compound are believed to contribute significantly to its biological effects:

- Antifungal Activity : DNSA exhibits antifungal properties against various strains of fungi, including Candida albicans. Research indicates that compounds derived from DNSA can inhibit fungal growth effectively, with minimum inhibitory concentrations (MIC) reported as low as 125 µg/mL for certain derivatives .

- Mechanism of Action : The antifungal mechanism involves interference with the synthesis of ergosterol, a critical component of fungal cell membranes. This disruption leads to increased permeability and ultimately cell death .

Case Studies

- Study on Antifungal Efficacy :

- In Silico Studies :

Other Biological Activities

In addition to antifungal properties, DNSA has been studied for other biological activities:

- Antibacterial Activity : Preliminary studies suggest that DNSA may also possess antibacterial properties against certain Gram-positive bacteria.

- Antioxidant Activity : The compound has shown potential as an antioxidant, which may contribute to its protective effects in various biological systems.

Synthesis of Derivatives

DNSA is utilized in synthesizing various organic compounds through reactions such as Schiff base formation. For instance, it can react with amines to form salicyldimine ligands which are valuable in coordination chemistry and catalysis .

Potential Therapeutic Applications

Given its antimicrobial properties, DNSA and its derivatives are being explored as potential candidates for developing new antifungal agents, especially in light of rising drug resistance among common pathogens.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for 3,5-Dinitrosalicylaldehyde?

- Synthesis : this compound is typically synthesized via condensation reactions. For example, it can react with ethylenediamine in ethanol (2:1 molar ratio) to form Schiff base ligands, which are precursors for metal complexes or antiviral agents . Another pathway involves refluxing with salicylaldehyde derivatives in ethanol using piperidine as a catalyst to form iminocoumarin derivatives .

- Characterization : Common techniques include:

- Spectroscopy : UV-Vis, IR, and NMR for functional group analysis and structural confirmation.

- X-ray crystallography : To determine crystal structure and bond parameters (e.g., bond lengths, angles) .

- Elemental analysis : To verify purity and stoichiometry .

Q. How is this compound utilized in supramolecular chemistry?

- The compound’s electron-withdrawing nitro groups enhance fluorescence and enable hydrogen bonding, making it ideal for constructing supramolecular architectures. For instance, it condenses with fluorescein hydrazide to form a sensor (FDNS) that discriminates Cu²⁺ and Hg²⁺ ions via fluorescence quenching. This sensor also performs sequential logic operations, leveraging intra- and intermolecular interactions .

Advanced Research Questions

Q. What computational strategies are used to predict the antiviral potential of this compound derivatives?

- Molecular docking : Derivatives like Schiff bases (LH2-L4H2) are docked into viral protease active sites (e.g., SARS-CoV-2 main protease, PDB ID: 7O46) to evaluate binding affinity. Key interactions (hydrogen bonds, hydrophobic contacts) are analyzed using software like AutoDock .

- Pharmacokinetic modeling : Swiss-ADME predicts drug-likeness, including bioavailability and metabolic stability. For example, derivatives show comparable LogP values to chloroquine, suggesting favorable membrane permeability .

Q. How can spectroscopic data discrepancies in this compound derivatives be resolved?

- Case study : Inconsistent UV-Vis absorption peaks may arise from solvent polarity or aggregation. Cross-validation with computational methods (e.g., DFT calculations) can reconcile experimental and theoretical spectra. For crystallographic ambiguities, refining hydrogen bonding parameters using software like SHELXL improves structural accuracy .

Q. What role does this compound play in metal ion sensing, and how is selectivity achieved?

- Mechanism : The aldehyde and nitro groups act as chelation sites. For FDNS, Cu²⁺ binding induces a helical supramolecular structure via coordination, while Hg²⁺ causes fluorescence quenching through heavy-atom effects. Selectivity is validated via competitive titration with other ions (e.g., Zn²⁺, Fe³⁺) .

Key Methodological Recommendations

- For synthesis optimization, vary solvent polarity (e.g., DMF vs. ethanol) to control reaction kinetics .

- In docking studies, validate poses using molecular dynamics simulations to account for protein flexibility .

- For fluorescence-based sensors, calibrate pH (6–8) to avoid protonation interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.